(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one
Description
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one is a chiral morpholinone derivative characterized by a six-membered morpholine ring substituted with an ethyl group at position 4 and a 4-fluorophenyl group at position 4. The stereochemistry at position 6 (R-configuration) is critical for its biological activity and interaction with target proteins.
Properties
CAS No. |
920801-64-5 |
|---|---|
Molecular Formula |
C12H14FNO2 |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(6R)-4-ethyl-6-(4-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C12H14FNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |
InChI Key |
SKQDTWMADINXAQ-NSHDSACASA-N |
Isomeric SMILES |
CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide in the presence of a base.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of (6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in the Morpholinone Family
(6R)-4-Tert-Butyl-6-(4-fluorophenyl)morpholin-3-one
- Key Differences : Replaces the ethyl group at position 4 with a bulkier tert-butyl substituent.
- Steric Effects: The tert-butyl group may hinder binding to flat binding pockets, unlike the smaller ethyl group in the target compound. Synthetic Accessibility: Tert-butyl derivatives often require more complex protection/deprotection steps compared to ethyl analogs .
6-[(6R)-2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]pyridazin-3(2H)-one (AS1940477)
- Key Differences: Incorporates a pyridazinone core fused with a pyrazolo-pyrimidine system, alongside a hydroxymethyl group.
- Impact: Bioactivity: Demonstrated potent p38 MAP kinase inhibition (IC₅₀ = 3.2 nM), attributed to the hydroxymethyl group enhancing hydrogen bonding with the kinase’s ATP-binding pocket . Conformational Flexibility: The fused heterocyclic system introduces rigidity, contrasting with the more flexible morpholinone ring in the target compound .
Functional Analogs with Fluorophenyl Substitutions
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Key Differences: Chromenone core instead of morpholinone, with additional trifluoromethyl and hydroxyl groups.
- Electron-Withdrawing Effects: The trifluoromethyl group enhances metabolic stability compared to the ethyl group in morpholinone derivatives .
Aprepitant Derivatives (e.g., 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one)
- Key Differences : Complex triazole-morpholine hybrids with multiple fluorinated aryl groups.
- Stereochemical Complexity: The (R,R,R) configuration in Aprepitant analogs underscores the importance of chirality in drug-receptor interactions, paralleling the (6R) configuration of the target compound .
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